molecular formula C7H6O3S B189482 3-Acetylthiophene-2-carboxylic acid CAS No. 13657-90-4

3-Acetylthiophene-2-carboxylic acid

Cat. No. B189482
CAS RN: 13657-90-4
M. Wt: 170.19 g/mol
InChI Key: QQVIOEXFJFFVID-UHFFFAOYSA-N
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Description

3-Acetylthiophene-2-carboxylic acid is a chemical compound with the CAS Number: 13657-90-4 . It has a molecular weight of 170.19 and is typically in powder form .


Synthesis Analysis

The synthesis of 3-Acetylthiophene-2-carboxylic acid can be achieved from 3-Acetylthiophene and carbon dioxide . There are also other synthetic routes available .


Molecular Structure Analysis

The molecular formula of 3-Acetylthiophene-2-carboxylic acid is C7H6O3S . The InChI code for this compound is 1S/C7H6O3S/c1-4(8)5-2-3-11-6(5)7(9)10/h2-3H,1H3,(H,9,10) .


Chemical Reactions Analysis

The reactions of carboxylic acid derivatives, including 3-Acetylthiophene-2-carboxylic acid, have witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts .


Physical And Chemical Properties Analysis

3-Acetylthiophene-2-carboxylic acid is a powder with a melting point of 152-153 degrees Celsius . It is stored at room temperature .

Scientific Research Applications

Synthesis Applications

3-Acetylthiophene-2-carboxylic acid has been utilized in various synthesis applications. For instance, it has been involved in the synthesis of arotinolol hydrochloride, a compound obtained through reactions involving thiophene, which was then used to produce 5-(2-mercapto-4-thiazolyl)-2-thiophene formamide, eventually leading to arotinolol hydrochloride (L. Hongbin, T. Hui, Yang Dan, & Jia Qinggang, 2011). Additionally, thiophene derivatives have been synthesized for use in electrochemical DNA sensors, highlighting their potential in biotechnological applications (S. Kang, Ji‐Heung Kim, J. An, Eun Kyu Lee, Jun-Hoe Cha, Geunbae Lim, Yong Soon Park, & D. Chung, 2004).

Water-Soluble Polythiophene Carboxylic Acids

Research on water-soluble poly(3-thiophene acetic acid) (P3TAA) and its copolymers has been conducted. These water-soluble polythiophene carboxylic acids were studied for their properties in solutions through potentiometric titration, viscosity measurements, and UV-visible spectroscopy, suggesting their potential in material science and polymer research (Kim, Li Chen, Gong, & Y. Osada, 1999).

Fluorescence Applications

3-Acetylthiophene-2-carboxylic acid derivatives have been explored in fluorescence applications. A fluorescence turn-on chemosensor was developed for the detection and bioimaging of Al(3+) in living cells. This demonstrates the potential of thiophene derivatives in bioimaging and analytical chemistry (Shilang Gui, Yanyan Huang, Fang Hu, Yulong Jin, Guanxin Zhang, Liu-shui Yan, Deqing Zhang, & R. Zhao, 2015).

Electrochemical Detection

The compound has been utilized in the electrochemical detection of copper ions. A study using a modified conducting copolymer electrode containing thiophene demonstrated high selectivity for copper ions, illustrating the material's utility in environmental monitoring and analytical applications (Meng Lin, M. Cho, W. Choe, Y. Son, & Youngkwan Lee, 2009).

Microbial Tolerance Studies

In microbiology, studies on microbial mechanisms of tolerance to weak acid stress have highlighted the role of carboxylic acids like thiophene derivatives in understanding microbial adaptation. This research impacts medicine, food safety, and environmental science (N. Mira & Miguel C. Teixeira, 2013).

Safety And Hazards

The safety information for 3-Acetylthiophene-2-carboxylic acid includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding getting it in eyes, on skin, or on clothing .

Future Directions

The catalytic reduction of carboxylic acid derivatives, including 3-Acetylthiophene-2-carboxylic acid, has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . The milestone achievements and recent results by both approaches are discussed in the literature .

properties

IUPAC Name

3-acetylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3S/c1-4(8)5-2-3-11-6(5)7(9)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVIOEXFJFFVID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(SC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356012
Record name 3-acetylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetylthiophene-2-carboxylic acid

CAS RN

13657-90-4
Record name 3-acetylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-acetylthiophene-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Schmalzbauer, TD Svejstrup, F Fricke, P Brandt… - Chem, 2020 - cell.com
Carbon dioxide (CO 2 ) is an attractive one-carbon (C1) building block in terms of sustainability and abundance. However, its low reactivity limits applications in organic synthesis as …
Number of citations: 71 www.cell.com

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